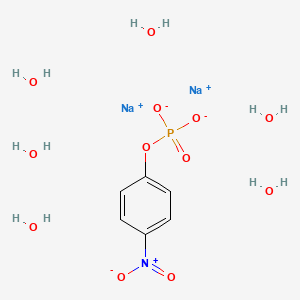
N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide
Descripción general
Descripción
“N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide” is a chemical compound with the CAS Number: 78862-75-6 . It has a molecular weight of 215.71 and its molecular formula is C8H10ClN3S .
Synthesis Analysis
A new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H10ClN3S . The average mass of the molecule is 215.703 Da and the monoisotopic mass is 215.028397 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.71 . The storage temperature for this compound is between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Antioxidant Activity
A study by Bărbuceanu et al. (2014) detailed the synthesis and evaluation of hydrazinecarbothioamide compounds, including derivatives similar to N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide, for their antioxidant activity. These compounds showed significant antioxidant properties, as assessed by the DPPH method, indicating their potential as therapeutic agents against oxidative stress-related diseases Bărbuceanu et al., 2014.
Anticonvulsant Activity
Tripathi and Kumar (2013) synthesized novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides and evaluated their anticonvulsant activity. These compounds, including those structurally related to this compound, exhibited significant anticonvulsant effects in various seizure models, highlighting their potential in treating epilepsy Tripathi & Kumar, 2013.
Fluorescent Probes for Metal Ions
Research by Marenco et al. (2012) explored the use of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for Fe(III) ions. The study demonstrated the compound’s effectiveness in selectively detecting Fe(III) ions, showcasing its application as a fluorescent probe in environmental and biological monitoring Marenco et al., 2012.
Corrosion Inhibition
Ebenso et al. (2010) investigated thiosemicarbazides, similar in function to this compound, as corrosion inhibitors for mild steel in acidic medium. The study found that these compounds effectively inhibit corrosion, suggesting their application in protecting metal surfaces in industrial environments Ebenso et al., 2010.
DNA Binding and Antimicrobial Activity
A study by Farghaly et al. (2020) on N-phenylmorpholine derivatives linked with hydrazinecarbothioamide demonstrated these compounds' ability to bind with DNA and exhibit antimicrobial activity. This suggests their potential use in developing new antimicrobial agents and studying DNA interactions Farghaly et al., 2020.
Mecanismo De Acción
The mechanism of action of a similar compound, N-(3-chloro-4-methylphenyl)-2-methylpentanamide, was studied. It was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species. Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate .
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-(3-chloro-4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJKVNNZKVUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374011 | |
| Record name | N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78862-75-6 | |
| Record name | N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78862-75-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[3-(Ethylamino)phenyl]sulfonylethyl hydrogen sulfate](/img/structure/B1585857.png)
